molecular formula C13H20ClNO B2961029 N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2044714-10-3

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B2961029
CAS RN: 2044714-10-3
M. Wt: 241.76
InChI Key: WNHVVXLIJSATQV-UHFFFAOYSA-N
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Description

“N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride” is a complex organic compound. It contains an indene group (a fused cyclopentene and benzene ring), an amine group (NH2), and a methoxypropane group (CH3OCH2CH2CH3). The hydrochloride indicates that it’s a salt of hydrochloric acid, which often improves the compound’s solubility in water .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indene ring, an amine group, and a methoxypropane group. These functional groups would dictate the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be largely determined by its functional groups. The amine group could participate in reactions such as acid-base reactions, alkylation, acylation, and others. The indene ring, being an aromatic system, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups like the amine and the aromatic ring would influence properties like solubility, melting point, boiling point, and others .

Scientific Research Applications

Catalytic Amination Processes

The catalytic amination of 1-methoxy-2-propanol (MPOL) over nickel-on-silica catalysts in a fixed bed reactor at atmospheric pressure is a pivotal study illustrating the utility of similar compounds in chemical synthesis. This process primarily yields 2-amino-1-methoxypropane with high selectivity, alongside methoxyacetone and dialkylated compounds as by-products. The research highlights the influence of reaction parameters such as temperature, ammonia excess, and space times on the product distribution, demonstrating the compound's role in fine-tuning chemical reactions for desired outcomes (Bassili & Baiker, 1990).

Medicinal Chemistry and Pharmacology

Investigations into the metabolic pathways of psychotomimetic amines have revealed insights into the relationship between metabolism and psychotomimetic activity. Studies on compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and its O-demethylated metabolites have contributed to understanding the biochemical interactions and potential psychotomimetic properties of these substances. These findings are instrumental in developing therapeutic agents and understanding their mechanisms of action at the molecular level (Zweig & Castagnoli, 1977).

Coordination Chemistry

Research on hexadentate N3O3 amine phenol ligands for Group 13 metal ions exemplifies the compound's application in designing new materials with specific chemical properties. The study involving various spectroscopic methods and theoretical calculations has elucidated the structure, bonding, and electronic configurations of these complexes. Such research provides a foundation for advancing materials science, particularly in the development of catalysts and materials with unique electronic and photophysical properties (Liu et al., 1993)

Organic Synthesis and Chemical Transformations

The mild and efficient deprotection of the amine-protecting p-methoxyphenyl (PMP) group showcases another critical application, emphasizing the compound's role in the synthesis and modification of organic molecules. This research introduces practical methodologies for liberating amines from their protecting groups, facilitating the synthesis of complex molecules, including pharmaceuticals and biomolecules. Such advancements are crucial for the development of new drugs and materials with tailored functionalities (Verkade et al., 2006).

Chemoselective Methylation

The continuous chemoselective methylation of functionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts highlights the compound's significance in selective methylation processes. This research demonstrates the ability to control reaction selectivity and efficiency through the careful selection of catalysts and reaction conditions, paving the way for more sustainable and efficient chemical synthesis processes (Oku et al., 2004).

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its mechanism of action. The biological activity of a compound depends on its structure, the target it interacts with, and the nature of this interaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to ensure safety .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13;/h3-6,10,13-14H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVVXLIJSATQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

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